

Evategrel (CG-0255): A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: *Evategrel*

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Executive Summary

Evategrel (CG-0255) is a novel, next-generation antiplatelet agent currently in late-stage clinical development. It is a thiol prodrug designed to overcome the significant limitations of clopidogrel, a widely used P2Y₁₂ receptor antagonist. Developed by Shanghai CureGene Pharmaceutical Co., Ltd., **Evategrel** offers a distinct activation pathway, bypassing the cytochrome P450 (CYP) enzyme system, thereby promising a more predictable and potent antiplatelet effect. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of **Evategrel**, including available preclinical and clinical data, detailed experimental methodologies, and relevant signaling pathways.

Introduction: The Unmet Need in Antiplatelet Therapy

Clopidogrel, despite its widespread use in preventing atherothrombotic events, suffers from several drawbacks. Its bioactivation is dependent on the highly polymorphic CYP2C19 enzyme, leading to a variable antiplatelet response and "clopidogrel resistance" in a significant portion of the population. This variability can result in an increased risk of major adverse cardiovascular events. Furthermore, clopidogrel has a slow onset of action and its irreversible binding to the P2Y₁₂ receptor complicates management in patients requiring urgent surgery.

Evategrel was rationally designed to address these challenges. As a thiol prodrug, it undergoes a rapid, one-step hydrolysis by ubiquitously expressed carboxylesterases to its active metabolite, H4. This active metabolite is identical to that of clopidogrel, but its formation is independent of the CYP enzyme system. This novel activation mechanism is anticipated to provide a rapid, potent, and consistent antiplatelet effect across a broad patient population, with a reduced risk of drug-drug interactions.[1][2] **Evategrel** is being developed in both intravenous and oral formulations, offering therapeutic flexibility in various clinical settings, from acute coronary syndrome (ACS) to long-term secondary prevention.[1][3]

Discovery and Preclinical Development

Evategrel emerged from a structure-activity relationship (SAR) campaign aimed at identifying novel thiol prodrugs of clopidogrel's active metabolite, H4. The goal was to create a molecule that could be efficiently activated by a non-CYP pathway.

In Vitro Studies

Preclinical in vitro studies were crucial in establishing the fundamental pharmacological properties of **Evategrel**.

Table 1: In Vitro Pharmacology of **Evategrel** (CG-0255)

Parameter	Method	Result	Reference
Mechanism of Action	Biochemical Assays	Prodrug of the active metabolite H4; P2Y12 receptor antagonist.	[1]
Activation Pathway	In vitro metabolism studies with liver microsomes and recombinant enzymes	Activated via one-step hydrolysis by carboxylesterases, bypassing CYP enzymes.	[1]

| Platelet Aggregation Inhibition | Light Transmission Aggregometry (LTA) with human platelet-rich plasma (PRP) | Potent inhibitor of ADP-induced platelet aggregation. |[1] |

In Vivo Preclinical Studies

Animal models were utilized to assess the pharmacokinetic, pharmacodynamic, and toxicological profile of **Evategrel**.

Table 2: In Vivo Preclinical Data for **Evategrel** (CG-0255)

Species	Model	Key Findings	Reference
Rats	Ferric chloride-induced carotid artery thrombosis model	Demonstrated potent antithrombotic effects.	[1]

| Rats | Pharmacokinetic studies | Exhibited excellent pharmacokinetic and pharmacodynamic properties suitable for once-daily oral dosing. |[1] |

Clinical Development

Evategrel has progressed through Phase I clinical trials and is currently in Phase 3 development for indications including acute coronary syndrome and ischemic stroke.[4]

Phase I Clinical Trials

Phase I studies in healthy volunteers have demonstrated a promising safety and efficacy profile for both intravenous and oral formulations of **Evategrel**.

Key Findings from Phase I Trials:

- **Rapid Onset of Action:** Significant platelet inhibition was observed within 15 minutes of intravenous administration and within 30 minutes of oral administration.[5]
- **Potent Platelet Inhibition:** A dose-dependent increase in the inhibition of platelet aggregation (IPA) was observed. At a 10 mg oral dose, **Evategrel** achieved over 90% IPA in less than 30 minutes. A 2 mg oral dose of **Evategrel** resulted in approximately 40% IPA, which is comparable to a 300 mg loading dose of clopidogrel.[5][6][7]

- High Response Rate and Low Inter-individual Variability: In contrast to clopidogrel, **Evategrel** demonstrated minimal interpersonal variation in its antiplatelet effect, effectively overcoming the issue of "clopidogrel resistance."[\[5\]](#)
- Favorable Safety Profile: **Evategrel** was generally well-tolerated with no significant bleeding events reported in the Phase I trials.[\[5\]](#)

Table 3: Phase I Clinical Trial Pharmacodynamic Data (Oral **Evategrel**)

Dose	Time to Onset of Action	Maximum Inhibition of Platelet Aggregation (IPA)	Comparator	Reference
2 mg	< 30 minutes	~40%	Similar to 300 mg clopidogrel	[5]

| 10 mg | < 30 minutes | > 90% | Superior to 300 mg clopidogrel [\[\[6\]\[7\]](#) |

Table 4: Phase I Clinical Trial Pharmacokinetic Data

Formulation	Key Findings	Reference
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| Intravenous & Oral | Fast and consistent conversion to the active metabolite H4. [\[\[5\]](#) |

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To assess the inhibitory effect of **Evategrel**'s active metabolite on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology:

- **Blood Collection:** Whole blood is collected from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.
- **PRP Preparation:** Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The upper layer (PRP) is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
- **Platelet Count Adjustment:** The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using PPP.
- **Incubation:** PRP is incubated with either vehicle control or varying concentrations of the active metabolite of **Evategrel** at 37°C.
- **Aggregation Measurement:** Platelet aggregation is initiated by adding a submaximal concentration of adenosine diphosphate (ADP). The change in light transmittance is monitored over time using a light transmission aggregometer.
- **Data Analysis:** The maximum percentage of platelet aggregation is calculated, and IC_{50} values (the concentration of inhibitor required to inhibit platelet aggregation by 50%) are determined.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

Objective: To evaluate the antithrombotic efficacy of **Evategrel** in an in vivo model of arterial thrombosis.

Methodology:

- **Animal Preparation:** Male Sprague-Dawley rats are anesthetized. The right common carotid artery is surgically exposed and isolated.
- **Drug Administration:** **Evategrel** or vehicle control is administered orally or intravenously at specified doses and time points before the induction of thrombosis.

- **Thrombosis Induction:** A piece of filter paper saturated with a ferric chloride (FeCl_3) solution (e.g., 10% w/v) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 5 minutes) to induce endothelial injury and subsequent thrombus formation.
- **Blood Flow Monitoring:** Carotid artery blood flow is continuously monitored using a Doppler flow probe placed distal to the site of injury.
- **Data Analysis:** The time to vessel occlusion (cessation of blood flow) is recorded. The antithrombotic effect of **Evategrel** is assessed by its ability to prolong the time to occlusion or prevent occlusion altogether compared to the vehicle control group.

Carboxylesterase-Mediated Hydrolysis Assay

Objective: To confirm the activation of **Evategrel** to its active metabolite H4 by carboxylesterases.

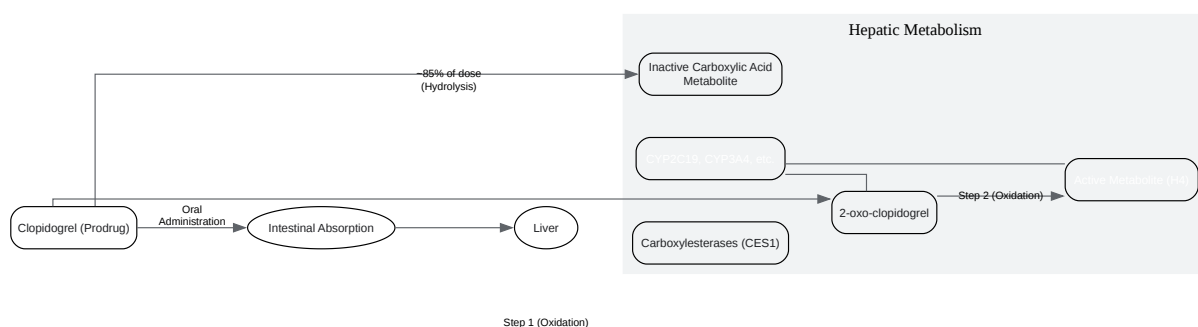
Methodology:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing a buffer solution (e.g., phosphate-buffered saline, pH 7.4), a source of carboxylesterases (e.g., human liver microsomes or recombinant human carboxylesterase), and **Evategrel** at a specified concentration.
- **Incubation:** The reaction is initiated by adding the enzyme source and incubated at 37°C.
- **Time-Course Sampling:** Aliquots are taken from the reaction mixture at various time points.
- **Reaction Termination:** The enzymatic reaction in the aliquots is stopped, for example, by adding a quenching solution like acetonitrile.
- **Analysis:** The samples are analyzed by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentrations of the parent prodrug (**Evategrel**) and its active metabolite (H4) over time.
- **Data Analysis:** The rate of disappearance of **Evategrel** and the rate of formation of H4 are calculated to determine the kinetics of the carboxylesterase-mediated hydrolysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the metabolic activation pathways of clopidogrel and **Evategrel**, and the downstream signaling of the P2Y₁₂ receptor.



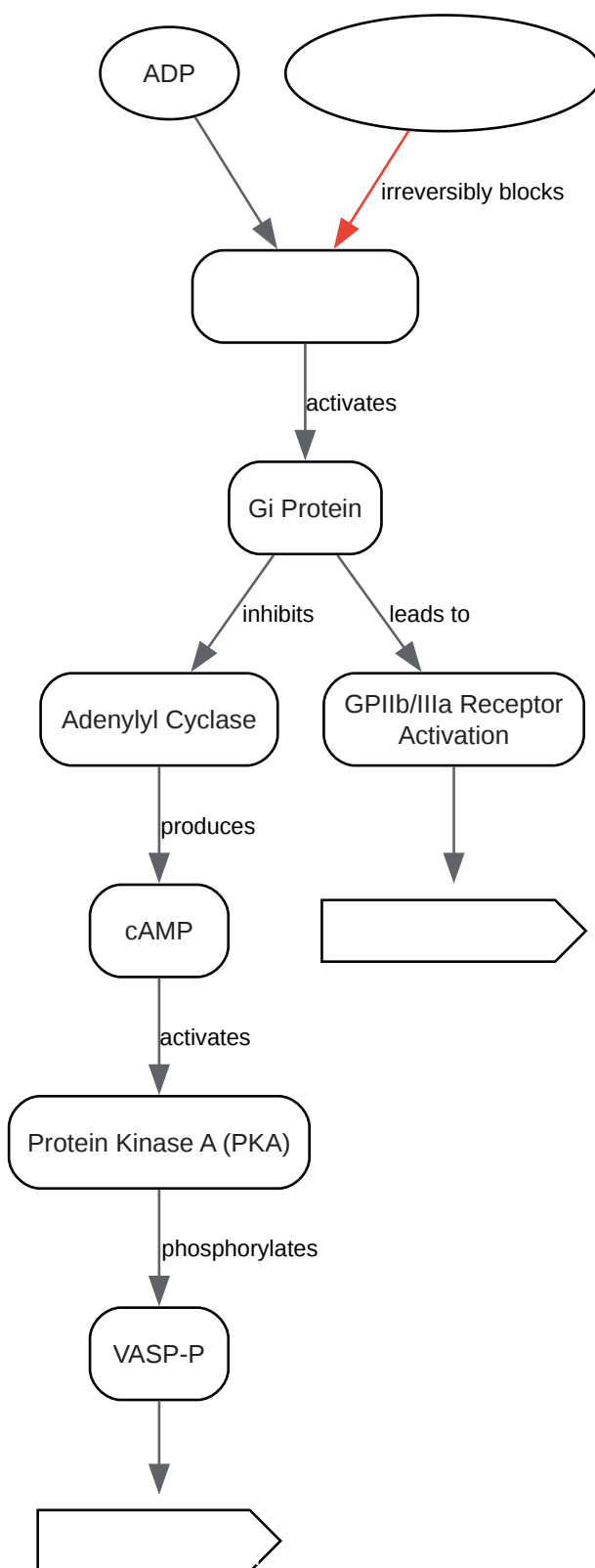
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Figure 1. Metabolic Activation Pathway of Clopidogrel.



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Figure 2. Metabolic Activation Pathway of **Evategrel** (CG-0255).

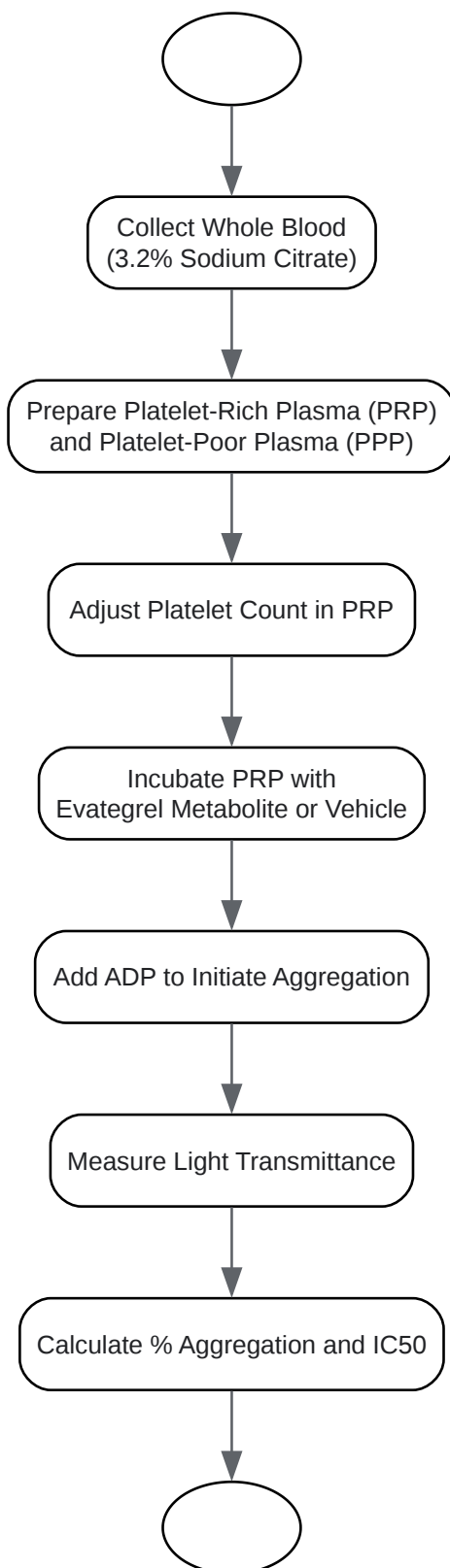


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Figure 3. P2Y12 Receptor Signaling Pathway and Site of Action of **Evategrel**.

Experimental Workflows

The following diagrams provide a generalized overview of the key experimental workflows.



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Figure 4. Generalized Workflow for Light Transmission Aggregometry (LTA).

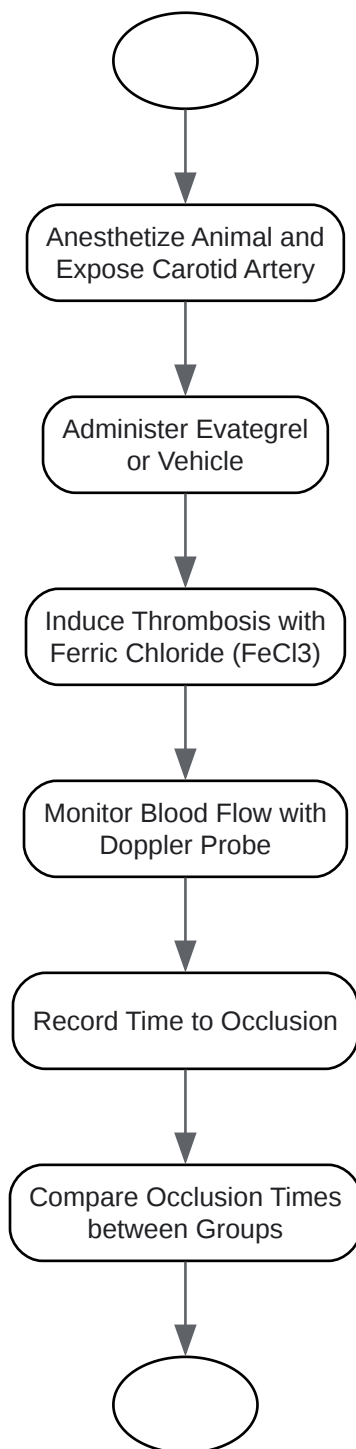
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Figure 5. Generalized Workflow for Ferric Chloride-Induced Thrombosis Model.

Conclusion and Future Directions

Evategrel (CG-0255) represents a significant advancement in antiplatelet therapy. Its novel, CYP-independent activation mechanism has the potential to provide a more reliable and effective treatment for the prevention of atherothrombotic events compared to clopidogrel. The rapid onset of action and availability of both intravenous and oral formulations offer considerable clinical flexibility. Data from Phase I trials are highly encouraging, demonstrating a superior pharmacodynamic profile with a good safety margin.

The ongoing Phase 3 clinical trials will be critical in definitively establishing the efficacy and safety of **Evategrel** in large, diverse patient populations with cardiovascular disease. The results of these trials are eagerly awaited by the medical and scientific communities and have the potential to change the standard of care for antiplatelet therapy. Further research into the long-term outcomes and real-world effectiveness of **Evategrel** will be essential following its potential regulatory approval.

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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Making sure you're not a bot! [find.lib.uoc.gr]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
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